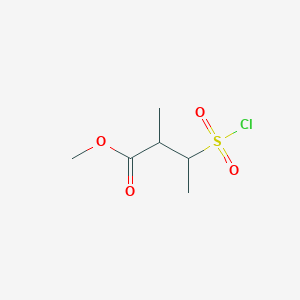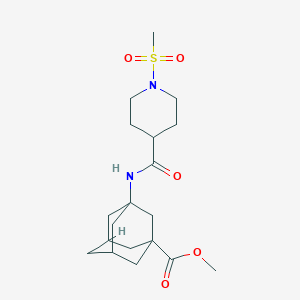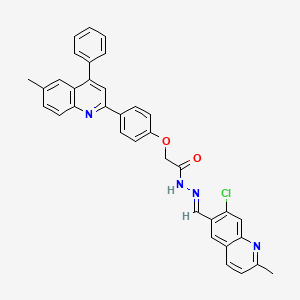![molecular formula C11H17N3O4 B2989534 (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 2165947-34-0](/img/structure/B2989534.png)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound with the molecular weight of 229.28 . It is in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, under alkaline conditions, DL-serine and Chloroacetyl Chloride were used as raw materials, evaporated under reduced pressure and extracted with ethyl acetate, D-serine was obtained after treatment with activated carbon and resolution of acylase I. D-serine was protected by the amino group of di-tert-butyl dicarbonate to give the target compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-11(4-5-11)6-8(13)14/h4-7H2,1-3H3, (H,12,15) (H,13,14) . This indicates the specific arrangement of atoms and bonds in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and specific rotation are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
This study outlines a synthetic route that includes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the formation of fluorinated pyrazole-4-carboxylic acids on a multigram scale. The process demonstrates the compound's utility in generating fluorinated derivatives for further chemical exploration and potential application in medicinal chemistry (Iminov et al., 2015).
Nonaqueous Determination of the Tert‐Butyloxycarbonyl Group in Amino Acid and Peptide Derivatives
This research presents a method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, highlighting the compound's relevance in analytical chemistry for the determination of protected amino groups in peptides and amino acid derivatives (Ehrlich-Rogozinski, 1974).
C‐Alkylation of Peptides Containing Aminomalonate and (Amino)(cyano)acetate Residues
This study demonstrates the compound's role in the preparation and modification of peptides. It involves the protection of peptides with tert-butyloxycarbonyl and their subsequent C-alkylation, showing the compound's utility in peptide chemistry and the synthesis of complex peptides for biological research (Matt & Seebach, 1998).
Alkylzinc Complexes with Achiral and Chiral Monoanionic N,N,O Heteroscorpionate Ligands
This paper explores the synthesis of a new chiral ligand incorporating the tert-butyloxycarbonyl group, demonstrating its application in the preparation of alkylzinc complexes. This research provides insights into the compound's utility in organometallic chemistry and the development of new materials and catalysts (Hegelmann et al., 2003).
Synthesis of Novel Heterocyclic Substituted α-Amino Acids
This study outlines the synthesis of non-proteinogenic heterocyclic substituted α-amino acids, utilizing the tert-butyloxycarbonyl protected intermediates. The work demonstrates the compound's significance in the development of novel amino acids with potential applications in drug discovery and bioactive molecule design (Adlington et al., 2000).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNTMKOTDIQMP-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CN(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CN(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2989452.png)
![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride](/img/structure/B2989454.png)




![5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2989462.png)


![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2989466.png)

![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2989474.png)